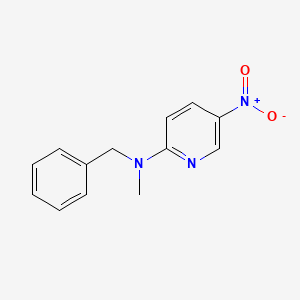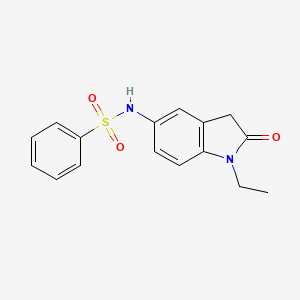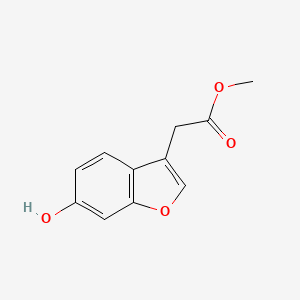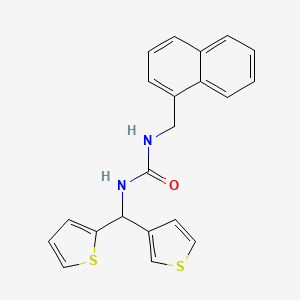
1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a complex organic compound that features a naphthalene ring and two thiophene rings connected through a urea linkage
Preparation Methods
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide.
Synthesis of the Thiophen-2-yl and Thiophen-3-yl Intermediates: These intermediates are prepared through the functionalization of thiophene rings.
Coupling Reaction: The final step involves the coupling of the naphthalen-1-ylmethyl intermediate with the thiophen-2-yl and thiophen-3-yl intermediates in the presence of a urea derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can be compared with other similar compounds, such as:
Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.
Thiophene Derivatives: Compounds with thiophene rings but different substituents.
Urea Derivatives: Compounds with urea linkages but different aromatic or heterocyclic groups.
The uniqueness of this compound lies in its combination of naphthalene and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c24-21(22-13-16-7-3-6-15-5-1-2-8-18(15)16)23-20(17-10-12-25-14-17)19-9-4-11-26-19/h1-12,14,20H,13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOINXNJQKGXNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2473461.png)
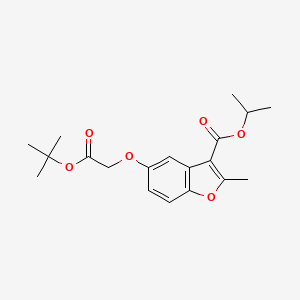
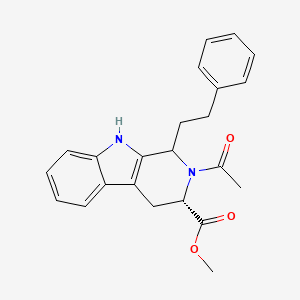
![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)
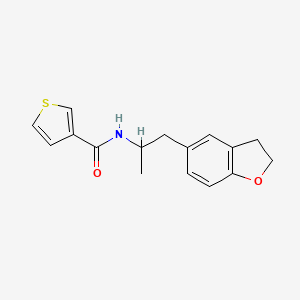
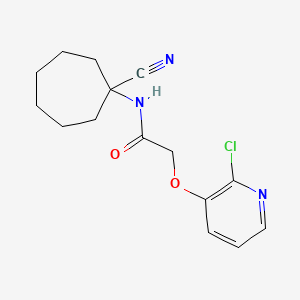
![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2473471.png)
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B2473472.png)
